4-[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]benzoic Acid
Description
The compound 4-[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]benzoic Acid features a central 4,5-dihydroimidazole ring substituted at the 1-position with a benzoic acid group and at the 2-position with a (4-chlorobenzyl)sulfanyl moiety.
Properties
IUPAC Name |
4-[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2S/c18-14-5-1-12(2-6-14)11-23-17-19-9-10-20(17)15-7-3-13(4-8-15)16(21)22/h1-8H,9-11H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIGPCEVMMBMMEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]benzoic Acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the imidazole ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazole ring.
Introduction of the chlorophenyl group: The chlorophenyl group is introduced through a nucleophilic substitution reaction, where a suitable chlorophenyl derivative reacts with the imidazole intermediate.
Attachment of the benzoic acid moiety: The final step involves the coupling of the benzoic acid moiety to the imidazole derivative, often using a coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]benzoic Acid undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can undergo reduction reactions, particularly at the imidazole ring, leading to the formation of dihydroimidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced imidazole derivatives, and various substituted chlorophenyl derivatives .
Scientific Research Applications
4-[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]benzoic Acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its interactions with biological targets, particularly the metabotropic glutamate receptor 5 (mGluR5), which is implicated in various neurological disorders.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating conditions such as anxiety, depression, and neurodegenerative diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]benzoic Acid involves its antagonistic effects on the metabotropic glutamate receptor 5 (mGluR5). By binding to this receptor, the compound inhibits its activity, leading to downstream effects on various signaling pathways. This inhibition can modulate neurotransmitter release and synaptic plasticity, which are critical processes in the central nervous system.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs sharing the 4,5-dihydroimidazole core and chlorophenyl substituents but differing in functional groups and substitution patterns.
Functional Group Variations
Sulfonamide Derivatives
- 4-({2-[(4-Chlorobenzyl)sulfanyl]-4,5-dihydro-1H-imidazol-1-yl}carbonyl)-N,N-dimethylbenzenesulfonamide (CAS 851801-89-3): Replaces the benzoic acid group with a dimethylbenzenesulfonamide. Higher hydrogen-bond acceptor count (5 vs. 2 in the target compound) may influence protein-binding specificity .
Acetamide Derivatives
- N-[4-[[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide (CAS 868217-37-2): Features an acetamide group and sulfonyl linker. Molecular weight: 423.9 g/mol; XLogP3: 2.8 (indicative of moderate lipophilicity). Reduced hydrogen-bond donor count (1 vs. 1 in the target) but comparable acceptor count (5 vs. 2), suggesting divergent solubility and target engagement .
Ethanone Derivatives
- 2-(4-Chlorophenyl)-1-[2-(methylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]ethanone (CAS 851863-52-0): Substitutes benzoic acid with an ethanone group. Lacks ionizable functional groups, leading to higher lipophilicity and possible enhanced CNS penetration.
Substituent Position and Chain Modifications
Chlorophenyl Position Variations
- 2-[(2-Chlorophenyl)methylsulfanyl]-1-(4-chlorophenyl)sulfonyl-4,5-dihydroimidazole (CAS 868217-80-5):
Methylbenzyl and Diphenyl Modifications
- 1-Methyl-2-[(4-methylbenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole (CAS 339277-98-4): Incorporates a methylbenzyl group and diphenyl substituents on the imidazole ring.
Physicochemical and Pharmacokinetic Properties
Biological Activity
4-[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]benzoic acid, a compound with a complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzoic acid moiety attached to a 4,5-dihydroimidazole ring with a chlorophenylmethylsulfanyl group. Its structure can be represented as follows:
Biological Activity Overview
The biological activities of this compound have been explored in various studies, revealing significant pharmacological properties.
Antimicrobial Activity
Research indicates that derivatives of similar structures exhibit notable antibacterial effects. For example, compounds with thioether functionalities demonstrated strong activity against Helicobacter pylori, suggesting that the sulfanyl group may enhance antimicrobial efficacy.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Bacteria | Activity Level |
|---|---|---|
| Compound A | H. pylori | Strong |
| Compound B | Salmonella typhi | Moderate |
| Compound C | Bacillus subtilis | Weak |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been evaluated. It has shown promise in inhibiting acetylcholinesterase (AChE) and urease, which are critical targets for treating conditions like Alzheimer's disease and urinary tract infections, respectively .
Table 2: Enzyme Inhibition Potency
| Compound Name | Enzyme Target | IC50 (µM) |
|---|---|---|
| Compound D | AChE | 2.14 |
| Compound E | Urease | 1.13 |
The mechanism by which this compound exerts its biological effects is likely multifaceted. The presence of the imidazole ring may facilitate interactions with biological macromolecules, enhancing its ability to act as an enzyme inhibitor or antimicrobial agent. Docking studies have suggested favorable binding interactions with target enzymes and receptors .
Case Studies
Several studies have documented the biological activity of compounds structurally similar to this compound:
- Study on Antimicrobial Efficacy : A series of thioether compounds were synthesized and tested against clinical isolates of H. pylori. The results indicated that certain derivatives displayed better activity than traditional antibiotics.
- Enzyme Inhibition Research : A study focused on the synthesis of sulfonamide derivatives showed strong inhibitory activity against AChE and urease, with some compounds achieving IC50 values significantly lower than standard drugs .
- Toxicological Assessment : Toxicity studies revealed that while some derivatives caused skin irritation, others exhibited acceptable safety profiles in preliminary tests .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
